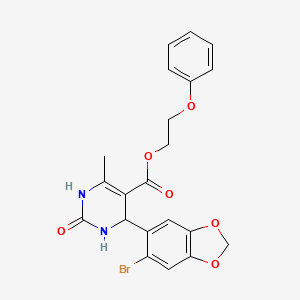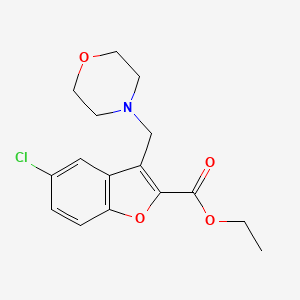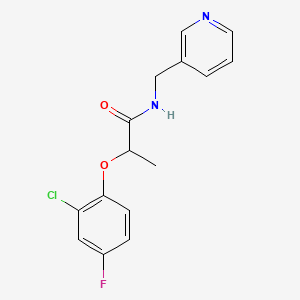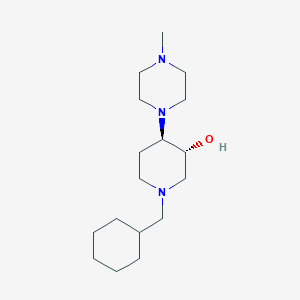
N-ethyl-N'-(4-methylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N'-(4-methylbenzyl)ethanediamide, commonly known as 'EBEWE', is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBEWE belongs to the family of amides and is synthesized by the reaction of N-ethyl-ethylenediamine with 4-methylbenzoyl chloride.
Mécanisme D'action
The mechanism of action of EBEWE is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation and pain pathways. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that EBEWE has anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have insecticidal properties. In addition, EBEWE has been studied for its potential to treat cancer and neurological disorders. However, further research is needed to fully understand the biochemical and physiological effects of EBEWE.
Avantages Et Limitations Des Expériences En Laboratoire
EBEWE has several advantages for lab experiments. It is easy to synthesize, and its chemical properties make it suitable for a wide range of applications. However, there are also limitations to its use. EBEWE is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, its potential toxicity requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of EBEWE. One potential direction is to further investigate its potential as a treatment for cancer and neurological disorders. Another direction is to explore its potential as a building block for the synthesis of new materials. In addition, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of EBEWE.
Conclusion
In conclusion, EBEWE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, making it easily accessible for scientific research. EBEWE has been extensively studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action and biochemical and physiological effects are not yet fully understood, but studies have suggested that it may have anti-inflammatory, analgesic, and antipyretic properties. EBEWE has several advantages for lab experiments, but also has limitations to its use. There are several future directions for the study of EBEWE, including investigating its potential as a treatment for cancer and neurological disorders and exploring its potential as a building block for the synthesis of new materials.
Méthodes De Synthèse
EBEWE is synthesized by the reaction of N-ethyl-ethylenediamine with 4-methylbenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product obtained is then purified by recrystallization or column chromatography. This synthesis method is simple and efficient, making EBEWE easily accessible for scientific research.
Applications De Recherche Scientifique
EBEWE has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EBEWE has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential to treat cancer and neurological disorders. In agriculture, EBEWE has been found to have insecticidal properties, making it a potential candidate for pest control. In material science, EBEWE has been studied for its potential to be used as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
N-ethyl-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-13-11(15)12(16)14-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNALHNIUXELFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5134684.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5134690.png)
![1-({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5134694.png)

![3-[1-(4-methoxy-3-nitrobenzyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B5134714.png)
![11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5134718.png)
![2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5134725.png)
![2-acetyl-3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5134728.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5134749.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5134752.png)

![2-[(2-fluorophenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5134768.png)
